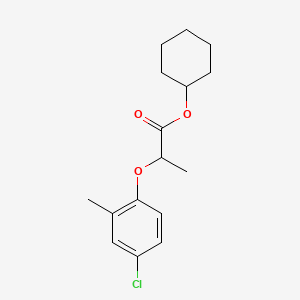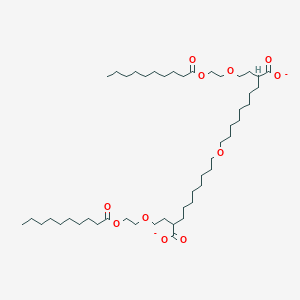
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate is a chemical compound known for its unique structure and properties. It is an ester derived from decanoic acid and is characterized by the presence of multiple ethylene glycol units. This compound is used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate typically involves the esterification of decanoic acid with ethylene glycol derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under mild conditions.
Major Products Formed
Oxidation: Decanoic acid and ethylene glycol derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mécanisme D'action
The mechanism of action of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release decanoic acid and ethylene glycol derivatives, which can then participate in further biochemical pathways. The compound’s ability to form stable complexes with other molecules makes it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) dioctadecanoate
- Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didodecanoate
- Polyethylene glycol distearate
Uniqueness
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate is unique due to its specific chain length and the presence of multiple ethylene glycol units. This structure imparts distinct physical and chemical properties, such as enhanced solubility and stability, making it suitable for specialized applications in various industries.
Propriétés
Numéro CAS |
97171-77-2 |
|---|---|
Formule moléculaire |
C48H88O11-2 |
Poids moléculaire |
841.2 g/mol |
Nom IUPAC |
10-[9-carboxylato-11-(2-decanoyloxyethoxy)undecoxy]-2-[2-(2-decanoyloxyethoxy)ethyl]decanoate |
InChI |
InChI=1S/C48H90O11/c1-3-5-7-9-11-19-25-31-45(49)58-41-39-56-37-33-43(47(51)52)29-23-17-13-15-21-27-35-55-36-28-22-16-14-18-24-30-44(48(53)54)34-38-57-40-42-59-46(50)32-26-20-12-10-8-6-4-2/h43-44H,3-42H2,1-2H3,(H,51,52)(H,53,54)/p-2 |
Clé InChI |
YOGZEIGYLYCEBF-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC(=O)OCCOCCC(CCCCCCCCOCCCCCCCCC(CCOCCOC(=O)CCCCCCCCC)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


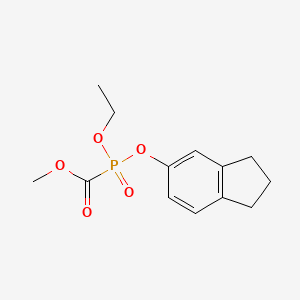
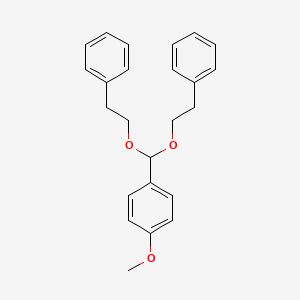
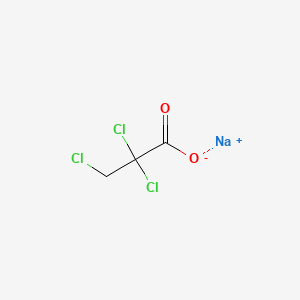

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)
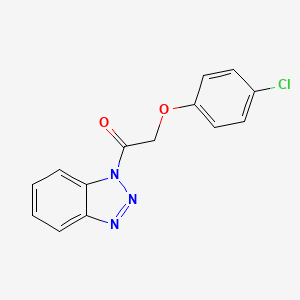
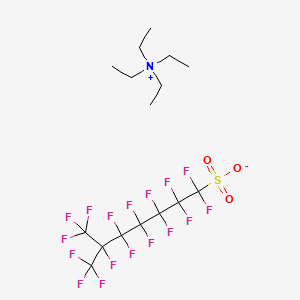
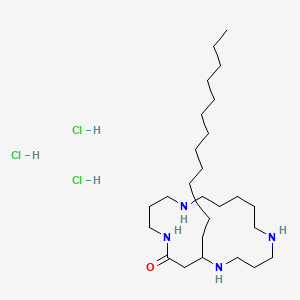
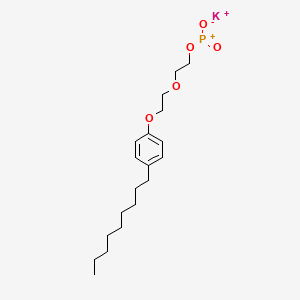

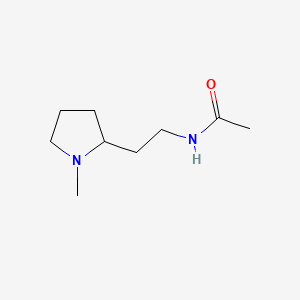
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
